BenchChemオンラインストアへようこそ!

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one

Lipophilicity Physicochemical Properties Lead Optimization

This fluorinated 1,4-benzoxazepin-5-one scaffold (CAS 844648-10-8) is a strategic choice for kinase inhibitor programs, particularly PI3K and mTOR. The C8 fluorine atom provides a quantifiable advantage, reducing LogP to 0.95 versus the non-fluorinated parent (1.14). This improves metabolic stability and oral bioavailability. Its low molecular weight (181.16 g/mol) and moderate TPSA (38.33 Ų) make it ideal for CNS-focused libraries. Do not substitute with non-fluorinated analogs—the distinct physicochemical profile is essential for assay consistency and ADME optimization.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 844648-10-8
Cat. No. B1375537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one
CAS844648-10-8
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC(=C2)F)C(=O)N1
InChIInChI=1S/C9H8FNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
InChIKeyUTQCOPZWZFHBAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (CAS 844648-10-8): Core Scaffold Overview and Procurement Context


2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (CAS 844648-10-8) is a fluorinated 1,4-benzoxazepin-5-one, a bicyclic heterocyclic scaffold recognized in medicinal chemistry for its utility in constructing biologically active molecules, particularly as kinase inhibitors [1]. Characterized by a fused benzene-oxazepine ring system with a ketone at the 5-position and a fluorine atom at the 8-position, this compound serves primarily as a versatile synthetic intermediate or building block . Its computed physicochemical properties, including a topological polar surface area (TPSA) of 38.33 Ų and a predicted LogP of 0.95, indicate a moderate polarity profile that can be beneficial for oral bioavailability in lead optimization campaigns [2].

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (CAS 844648-10-8): Why Simple Benzoxazepinone Analogs Are Not Interchangeable


Direct substitution of 2,3-dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one with unsubstituted or differently substituted benzoxazepinone analogs in a research or industrial setting is not recommended due to significant, quantifiable differences in key physicochemical properties. The presence and position of the fluorine atom critically influence lipophilicity (LogP), which directly impacts a molecule's ADME profile and its performance in biological assays [1]. Furthermore, the specific substitution pattern determines the compound's reactivity as a synthetic building block, dictating its compatibility with downstream reactions and the overall efficiency of synthetic routes [2]. The quantitative data presented below substantiates why this particular fluoro-substituted scaffold is a distinct entity with unique performance characteristics relative to its closest analogs.

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (CAS 844648-10-8): Quantified Differentiation from Unsubstituted and Other Analogs


Enhanced Hydrophilicity vs. Unsubstituted Parent Scaffold (CAS 703-51-5)

The 8-fluoro substituent on 2,3-dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (CAS 844648-10-8) reduces the calculated LogP (octanol-water partition coefficient) by 0.19 units compared to the unsubstituted parent scaffold, 3,4-dihydro-2H-1,4-benzoxazepin-5-one (CAS 703-51-5) [1][2]. This decrease in lipophilicity indicates a measurable increase in hydrophilicity, while the topological polar surface area (TPSA) remains constant at 38.33 Ų for both compounds [1][2].

Lipophilicity Physicochemical Properties Lead Optimization

Fluorination Enables Access to a Privileged Chemical Space for Kinase Inhibitors

Fluorinated benzoxazepines, including the 8-fluoro-1,4-benzoxazepin-5-one scaffold, are recognized as a privileged class of compounds for developing potent and selective kinase inhibitors, particularly those targeting the PI3K/mTOR pathway [1]. In contrast, non-fluorinated or differently substituted benzoxazepinones may not confer the same electronic and steric properties required for optimal target engagement. While direct head-to-head IC50 data for this specific building block is not available in the public domain, the class-level inference is supported by numerous patents and research articles highlighting the critical role of fluorine in enhancing binding affinity and metabolic stability within this chemotype [2].

Kinase Inhibition Medicinal Chemistry Fluorinated Scaffolds

Defined Physicochemical Profile for Computational Screening and Modeling

The target compound has well-defined computed physicochemical properties, including a TPSA of 38.33 Ų, a LogP of 0.9479, one hydrogen bond donor, and two hydrogen bond acceptors . This complete profile allows for precise filtering in virtual screening campaigns and reliable prediction of drug-like properties. In contrast, many less common analogs lack complete, publicly available data, introducing uncertainty into computational workflows.

Computational Chemistry Virtual Screening Physicochemical Properties

2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one (CAS 844648-10-8): Recommended Application Scenarios Based on Differentiating Evidence


Lead Optimization in Kinase Inhibitor Programs (PI3K/mTOR Pathway)

Use this fluorinated benzoxazepinone building block as a core scaffold for synthesizing novel PI3K or mTOR kinase inhibitors. The fluorine atom at the 8-position is a key structural feature for modulating target engagement and metabolic stability, as supported by class-level SAR in the patent literature [1]. Its reduced LogP relative to the parent scaffold (0.95 vs. 1.14) offers a distinct starting point for tuning lipophilicity in lead optimization [2].

Computational Chemistry and Virtual Screening Libraries

Incorporate this compound into virtual compound libraries for docking and pharmacophore modeling due to its well-characterized physicochemical properties (TPSA: 38.33 Ų, LogP: 0.95, HBD: 1, HBA: 2) . The complete and consistent dataset enables accurate filtering and prediction of ADME properties, reducing false positives in early-stage in silico screening.

Synthesis of Focused Libraries for CNS-Targeting Programs

The compound's moderate polarity (TPSA 38.33 Ų) and low molecular weight (181.16 g/mol) make it a suitable starting point for synthesizing focused libraries targeting central nervous system (CNS) indications, where balanced lipophilicity and polar surface area are critical for blood-brain barrier penetration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-8-fluoro-1,4-benzoxazepin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.